N-(4-tert-butylphenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
This compound is a pyrazole derivative. Pyrazoles are a class of compounds containing a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. They are known for their diverse biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has a pyridine ring, which is a six-membered ring with one nitrogen atom. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which could influence the compound’s reactivity .Chemical Reactions Analysis
The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . The trifluoromethyl group is a strong electron-withdrawing group, which could make the compound more reactive towards nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the trifluoromethyl group and the tert-butyl group could influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Characterization
Research on the synthesis and characterization of compounds closely related to N-(4-tert-butylphenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide has been conducted to explore their chemical properties and potential applications. Studies have focused on the development of new synthetic routes and the characterization of these compounds through various analytical techniques. This research area aims to expand the chemical library of such compounds for further applications in material science, medicinal chemistry, and as intermediates for other chemical syntheses (Hsiao et al., 2000), (Quiroga et al., 1999).
Biological Activity
The biological activity of compounds similar to this compound has been a significant area of study. Researchers have synthesized and tested new pyrazole amide derivatives for their insecticidal activity, providing insights into the development of novel agrochemicals (Xi-le Deng et al., 2016). Additionally, other studies have focused on the synthesis of novel pyrazolopyrimidines derivatives as potential anticancer and anti-5-lipoxygenase agents, highlighting the versatility of this chemical framework in drug development (Rahmouni et al., 2016).
Material Science Applications
In the field of material science, research on compounds structurally related to this compound has explored their application in the development of new materials. For instance, the synthesis and characterization of new polyamides derived from similar compounds have been investigated for their potential use in high-performance materials due to their desirable thermal and mechanical properties (Liaw & Liaw, 1998).
Future Directions
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClF3N4O/c1-12-18(20(31)28-16-8-6-14(7-9-16)21(3,4)5)13(2)30(29-12)19-17(23)10-15(11-27-19)22(24,25)26/h6-11H,1-5H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTUQRJXWPNWFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C)C(=O)NC3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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